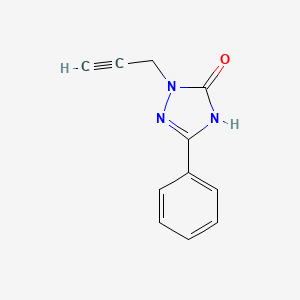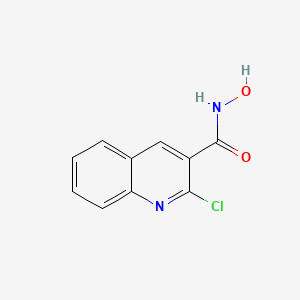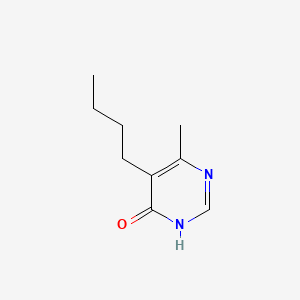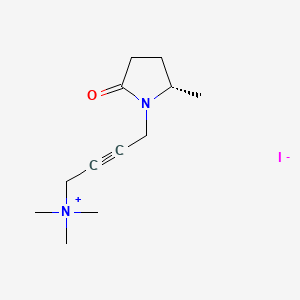![molecular formula C19H14N2O B12908130 Isoxazolo[5,4-b]pyridine, 6-(4-methylphenyl)-3-phenyl- CAS No. 62096-69-9](/img/structure/B12908130.png)
Isoxazolo[5,4-b]pyridine, 6-(4-methylphenyl)-3-phenyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Phenyl-6-(p-tolyl)isoxazolo[5,4-b]pyridine is a heterocyclic compound that belongs to the class of isoxazolo[5,4-b]pyridines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of 3-Phenyl-6-(p-tolyl)isoxazolo[5,4-b]pyridine consists of a pyridine ring fused with an isoxazole ring, with phenyl and p-tolyl substituents at the 3 and 6 positions, respectively.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyl-6-(p-tolyl)isoxazolo[5,4-b]pyridine can be achieved through various synthetic routes. One common method involves the annulation of a pyridine ring to 4-aminoisoxazoles. This can be done by reacting 3-fluoropyridin-2-ylcarboximidoyl chloride with excess aniline, followed by intramolecular cyclization to yield the desired product . Another approach involves the isoxazole ring closure in functionalized pyridine derivatives, such as the reaction of 3-fluoro-5,7 and 3-nitropyridines bearing neighboring hydroxyimino groups under the action of sodium hydride in dimethylformamide .
Industrial Production Methods
Industrial production methods for 3-Phenyl-6-(p-tolyl)isoxazolo[5,4-b]pyridine are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields and purity, would apply.
化学反応の分析
Types of Reactions
3-Phenyl-6-(p-tolyl)isoxazolo[5,4-b]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the nitrogen atoms in the pyridine and isoxazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
科学的研究の応用
3-Phenyl-6-(p-tolyl)isoxazolo[5,4-b]pyridine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential antibacterial, anticancer, and antiproliferative activities.
作用機序
The mechanism of action of 3-Phenyl-6-(p-tolyl)isoxazolo[5,4-b]pyridine involves its interaction with specific molecular targets and pathways. For instance, as an inhibitor of cytochrome P450 CYP17, the compound may interfere with the enzyme’s ability to catalyze the conversion of steroid precursors into androgens and estrogens . This inhibition can lead to reduced levels of these hormones, which may be beneficial in treating hormone-dependent cancers.
類似化合物との比較
Similar Compounds
- 3-Methyl-5-phenyl-6-p-tolyl-4,5-dihydro-isoxazolo[4,5-b]pyridine
- 1H-pyrazolo[3,4-b]pyridine derivatives
- 1,2,4-triazolo[1,5-a]pyrimidines
Uniqueness
3-Phenyl-6-(p-tolyl)isoxazolo[5,4-b]pyridine is unique due to its specific substitution pattern and the combination of phenyl and p-tolyl groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds. Its potential as a cytochrome P450 CYP17 inhibitor also sets it apart from other heterocyclic compounds.
特性
CAS番号 |
62096-69-9 |
|---|---|
分子式 |
C19H14N2O |
分子量 |
286.3 g/mol |
IUPAC名 |
6-(4-methylphenyl)-3-phenyl-[1,2]oxazolo[5,4-b]pyridine |
InChI |
InChI=1S/C19H14N2O/c1-13-7-9-14(10-8-13)17-12-11-16-18(21-22-19(16)20-17)15-5-3-2-4-6-15/h2-12H,1H3 |
InChIキー |
IKMQLDOBIJHGGH-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)C2=NC3=C(C=C2)C(=NO3)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-([1,1'-Biphenyl]-3-yl)-1-cyclohexyl-5-oxopyrrolidine-3-carboxamide](/img/structure/B12908061.png)


![5-(([1,1'-Biphenyl]-4-yloxy)methyl)-1-(2,4-dimethylphenyl)-1H-1,2,4-triazole-3-thiol](/img/structure/B12908085.png)

![3,5,6-Triphenyl-2-thioxo-2,3-dihydrofuro[2,3-d]pyrimidin-4(1H)-one](/img/structure/B12908094.png)


![2-[(5-Amino-4,6-dimethoxypyrimidin-2-yl)amino]ethane-1-sulfonamide](/img/structure/B12908103.png)
![1-{[(4-Chlorophenyl)methoxy]methyl}-5-iodopyrimidin-2(1H)-one](/img/structure/B12908104.png)


![Furan, 2,5-dihydro-2,5-bis(1-methylethyl)-3-[(phenylmethoxy)methyl]-](/img/structure/B12908116.png)
